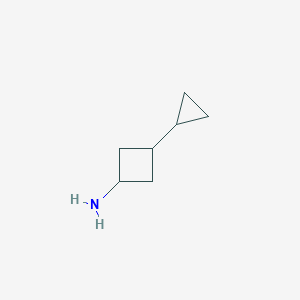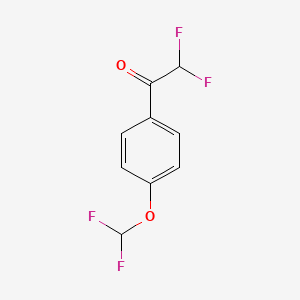
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and difluoro groups attached to a phenyl ring and ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The presence of the difluoro groups allows for addition reactions with nucleophiles, forming new carbon-fluorine bonds.
Common Reagents and Conditions: Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and dry DMF. Reaction conditions typically involve heating under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl ethanones, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Scientific Research Applications
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agricultural Chemistry: It is employed in the development of insecticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has been shown to selectively bind to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing downstream signaling pathways involved in tumor growth and metastasis . This selective binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the target’s active site.
Comparison with Similar Compounds
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(p-Tolyloxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
- 1-(4-(4-Chlorophenoxy)phenyl)ethanamine
Uniqueness: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone stands out due to its difluoromethoxy and difluoro groups, which impart unique chemical properties such as increased stability and reactivity. These features make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over chemical reactions is essential.
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-1-3-6(4-2-5)15-9(12)13/h1-4,8-9H |
InChI Key |
PDFRUWDUARQXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


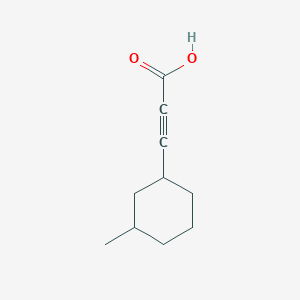
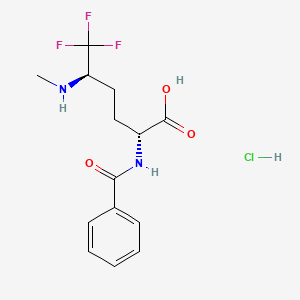
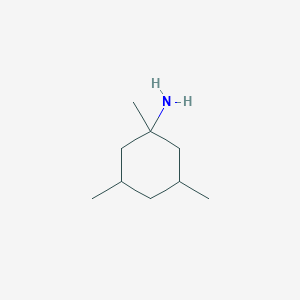
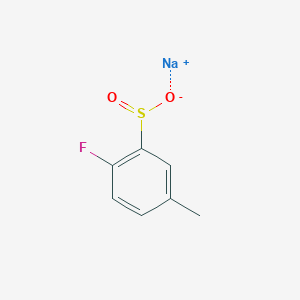
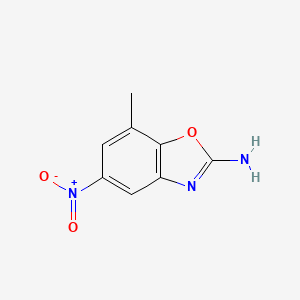
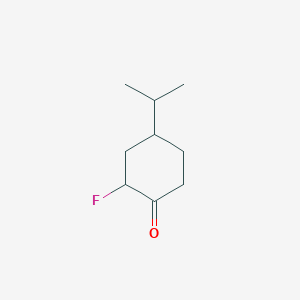
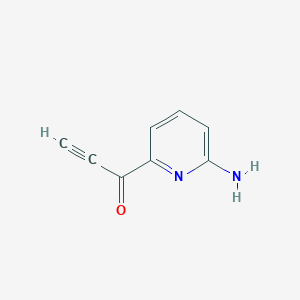



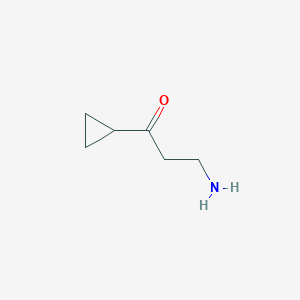
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

